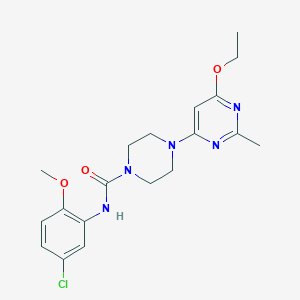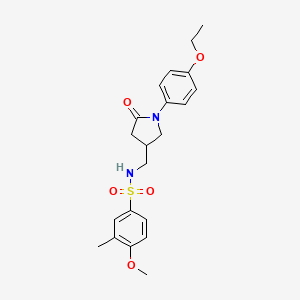![molecular formula C14H11N3O4S B2632269 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide CAS No. 2379989-29-2](/img/structure/B2632269.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for various applications, including medicinal and biochemical research.
Wirkmechanismus
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide involves the inhibition of a specific enzyme. This enzyme is involved in various biological processes, including the biosynthesis of specific compounds. By inhibiting this enzyme, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide can modulate the levels of specific compounds, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide depend on the specific enzyme that it inhibits. Studies have shown that this compound can modulate the levels of specific compounds, leading to various physiological effects. These effects include anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide in lab experiments include its potency as an inhibitor of specific enzymes and its potential applications in various fields. However, the limitations of using this compound include its complex synthesis process and the need for specific reagents and conditions.
Zukünftige Richtungen
There are several future directions for the research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide. These include further studies on its potential applications in medicinal and biochemical research, the development of new derivatives with improved potency and selectivity, and the investigation of its mechanism of action in various biological processes. Additionally, research on the safety and toxicity of this compound is also needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide involves a series of chemical reactions that require specific reagents and conditions. The process involves the reaction of furan-3-ylmethylamine with 2-thiophenecarboxaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 3-aminooxazolidin-2-one to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide has been extensively studied in various scientific fields due to its potential applications. In medicinal research, this compound has shown promising results as an inhibitor of specific enzymes, making it a potential candidate for the development of new drugs. In biochemical research, this compound has been used as a tool to study the role of specific enzymes in various biological processes.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(14(19)16-12-2-4-21-17-12)15-6-11-5-10(8-22-11)9-1-3-20-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUOSJBSFHIRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2632187.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)







![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)



